molecular formula C11H8Br2N2O2 B12877299 N-(2,5-Dibromophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 61643-14-9

N-(2,5-Dibromophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B12877299
CAS No.: 61643-14-9
M. Wt: 360.00 g/mol
InChI Key: KVSMBQANUKAEHW-UHFFFAOYSA-N
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Description

N-(2,5-Dibromophenyl)-5-methylisoxazole-4-carboxamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a 2,5-dibromophenyl group attached to a 5-methylisoxazole-4-carboxamide moiety, making it an interesting subject for research in organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dibromophenyl)-5-methylisoxazole-4-carboxamide typically involves the reaction of 2,5-dibromophenylamine with 5-methylisoxazole-4-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include solvents like dichloromethane or dimethylformamide, and the process is conducted at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of N-(2,5-Dibromophenyl)-5-methylisoxazole-4-carboxamide may involve large-scale batch reactions using automated reactors. The use of continuous flow chemistry techniques can also be employed to enhance efficiency and scalability. Purification of the final product is typically achieved through recrystallization or chromatographic methods to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dibromophenyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2,5-Dibromophenyl)-5-methylisoxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-Dibromophenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromine atoms and isoxazole ring play crucial roles in its binding affinity and specificity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dibromophenyl)acetamide: Similar in structure but with an acetamide group instead of an isoxazole ring.

    3,5-Dibromophenyl-functionalised imidazolium salts: These compounds have a similar dibromophenyl group but are part of imidazolium salts, which have different chemical properties and applications.

Uniqueness

N-(2,5-Dibromophenyl)-5-methylisoxazole-4-carboxamide is unique due to its combination of a dibromophenyl group with an isoxazole ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

61643-14-9

Molecular Formula

C11H8Br2N2O2

Molecular Weight

360.00 g/mol

IUPAC Name

N-(2,5-dibromophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C11H8Br2N2O2/c1-6-8(5-14-17-6)11(16)15-10-4-7(12)2-3-9(10)13/h2-5H,1H3,(H,15,16)

InChI Key

KVSMBQANUKAEHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=C(C=CC(=C2)Br)Br

Origin of Product

United States

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